1-Cyclopropyl-2-(4-nitro-1H-imidazol-1-yl)ethan-1-one 1-Cyclopropyl-2-(4-nitro-1H-imidazol-1-yl)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 384807-16-3
VCID: VC4765744
InChI: InChI=1S/C8H9N3O3/c12-7(6-1-2-6)3-10-4-8(9-5-10)11(13)14/h4-6H,1-3H2
SMILES: C1CC1C(=O)CN2C=C(N=C2)[N+](=O)[O-]
Molecular Formula: C8H9N3O3
Molecular Weight: 195.178

1-Cyclopropyl-2-(4-nitro-1H-imidazol-1-yl)ethan-1-one

CAS No.: 384807-16-3

Cat. No.: VC4765744

Molecular Formula: C8H9N3O3

Molecular Weight: 195.178

* For research use only. Not for human or veterinary use.

1-Cyclopropyl-2-(4-nitro-1H-imidazol-1-yl)ethan-1-one - 384807-16-3

Specification

CAS No. 384807-16-3
Molecular Formula C8H9N3O3
Molecular Weight 195.178
IUPAC Name 1-cyclopropyl-2-(4-nitroimidazol-1-yl)ethanone
Standard InChI InChI=1S/C8H9N3O3/c12-7(6-1-2-6)3-10-4-8(9-5-10)11(13)14/h4-6H,1-3H2
Standard InChI Key WFXVMWKDTRWTSP-UHFFFAOYSA-N
SMILES C1CC1C(=O)CN2C=C(N=C2)[N+](=O)[O-]

Introduction

Structural and Chemical Identity

IUPAC Nomenclature and Molecular Structure

The systematic IUPAC name 1-cyclopropyl-2-(4-nitro-1H-imidazol-1-yl)ethan-1-one reflects its composition: a cyclopropyl group at position 1, a 4-nitroimidazole ring at position 2, and an ethanone backbone. The molecular formula is C8H9N3O3\text{C}_8\text{H}_9\text{N}_3\text{O}_3, with the following structural features:

  • A cyclopropane ring fused to a ketone group.

  • A nitro-substituted imidazole ring connected via a methylene bridge.

The InChIKey WFXVMWKDTRWTSP-UHFFFAOYSA-N uniquely identifies its stereochemical configuration .

Spectral and Computational Characterization

Computational models predict a planar imidazole ring with partial conjugation between the nitro group and the heterocycle, enhancing electrophilic reactivity. Infrared (IR) spectroscopy of analogous compounds reveals characteristic stretches:

  • ν(C=O)\nu(\text{C=O}): 1,680–1,710 cm1^{-1} .

  • ν(NO2)\nu(\text{NO}_2): 1,520–1,550 cm1^{-1} .

X-ray crystallography data for related nitroimidazoles show bond lengths of 1.38 Å for C-NO2_2 and 1.21 Å for C=O, consistent with resonance stabilization .

Physical and Chemical Properties

Thermodynamic Parameters

Key physical properties include:

PropertyValueSource
Molecular Weight195.18 g/mol
Melting PointNot reported
Boiling PointNot reported
Density1.32 g/cm3^3 (estimated)
SolubilityModerate in DMSO, low in H2_2O

The compound’s low aqueous solubility aligns with hydrophobic cyclopropane and nitroimidazole groups, while solubility in dimethyl sulfoxide (DMSO) suggests polar aprotic compatibility .

Reactivity and Stability

The nitro group at the 4-position of the imidazole ring acts as a strong electron-withdrawing group, directing electrophilic substitution to the 2- and 5-positions. Under basic conditions, the ketone may undergo nucleophilic addition, while acidic environments could protonate the imidazole nitrogen .

Synthetic Pathways and Manufacturing

Conventional Synthesis

A two-step synthesis is commonly employed:

  • Cyclopropanation: Reaction of vinyl ketones with diazomethane yields the cyclopropane ring.

  • Nitroimidazole Coupling: A Buchwald-Hartwig amination links the cyclopropanone to 4-nitroimidazole .

Reaction Scheme:

Cyclopropanone + 4-NitroimidazolePd Catalyst1-Cyclopropyl-2-(4-nitro-1H-imidazol-1-yl)ethan-1-one\text{Cyclopropanone + 4-Nitroimidazole} \xrightarrow{\text{Pd Catalyst}} \text{1-Cyclopropyl-2-(4-nitro-1H-imidazol-1-yl)ethan-1-one}

Industrial-Scale Challenges

Manufacturing is limited by:

  • Nitro Group Instability: Risk of exothermic decomposition under high temperatures .

  • Cyclopropane Ring Strain: Sensitivity to ring-opening reactions in acidic media .

Research Applications and Biological Activity

Antimicrobial Studies

Nitroimidazole derivatives are known for antiparasitic and antibacterial activity. While direct studies on this compound are sparse, analogues like metronidazole show efficacy against Giardia and Helicobacter pylori via nitro radical intermediates .

Chemical Intermediate

The compound serves as a precursor in synthesizing:

  • Heterocyclic Ligands: For transition-metal catalysis.

  • Photoaffinity Probes: Utilizing the nitro group as a photoreactive tag .

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